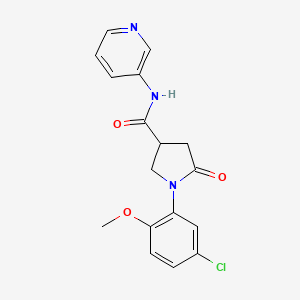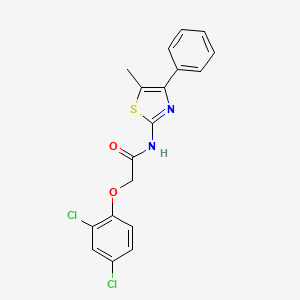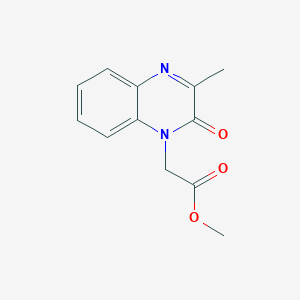
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior.
Wirkmechanismus
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 increases levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior. GABA is the primary inhibitory neurotransmitter in the brain and plays a key role in regulating neuronal excitability. By increasing GABA levels, 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can reduce neuronal excitability and have a calming effect on the brain.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to increase GABA levels in the brain and reduce neuronal excitability. This can have a range of effects on neurotransmission and behavior. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. It has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been shown to be effective in a range of animal models of neurological and psychiatric disorders, which makes it a promising candidate for therapeutic development.
However, there are also limitations to the use of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 in lab experiments. It is a complex molecule to synthesize and requires expertise in organic chemistry. In addition, the effects of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 on GABA levels and neurotransmission can be complex and may vary depending on the specific brain region and cell type being studied.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115. One area of interest is the development of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 as a therapeutic agent for neurological and psychiatric disorders. Clinical trials are underway to investigate the safety and efficacy of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 for the treatment of epilepsy and other disorders.
Another area of interest is the development of new GABA-AT inhibitors with improved pharmacokinetic properties and reduced toxicity. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been shown to be effective in animal models, but its complex synthesis and potential toxicity may limit its use as a therapeutic agent.
Finally, there is interest in further understanding the role of GABA in the brain and the potential therapeutic applications of GABA-AT inhibitors. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has provided a useful tool for studying the role of GABA in the brain, and further research may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the addition of a pyrrolidine ring and a carboxamide group. The final step involves the introduction of a chloro and methoxy group to the phenyl ring. The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-3-pyridinyl-3-pyrrolidinecarboxamide-115 has also been investigated for its potential as a cognitive enhancer and for the treatment of cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-15-5-4-12(18)8-14(15)21-10-11(7-16(21)22)17(23)20-13-3-2-6-19-9-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJWNLEFPWQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
![N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6122982.png)
![diethyl 1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6122991.png)
![N-{3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B6122993.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6122999.png)

![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-N-phenylacetamide](/img/structure/B6123010.png)
![1-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6123016.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123019.png)
![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B6123023.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)propanamide](/img/structure/B6123036.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-naphthyloxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6123065.png)
